Pyridine-3,5-diyldimethanol
Overview
Description
Pyridine-3,5-diyldimethanol is a molecule with two hydroxyl groups and a pyridine ring comprising five carbon and one nitrogen atom . It is an essential intermediate compound used in various fields of research and industry due to its unique physical and chemical properties .
Synthesis Analysis
Pyridine-3,5-diyldimethanol is an intermediate for the synthesis of 5’-[(Desloratadine)methyl] Rupatadine, which is an impurity of the antihistaminic drug Rupatadine . The synthesis of pyridine derivatives has been reported in several studies .Molecular Structure Analysis
The molecular formula of Pyridine-3,5-diyldimethanol is C7H9NO2 . It contains total 19 bond(s); 10 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 hydroxyl group(s), 2 primary alcohol(s), and 1 Pyridine(s) .Chemical Reactions Analysis
Pyridine derivatives have been shown to participate in various chemical reactions . For instance, they can undergo reactions involving hydrogen borrowing, and can also be activated by in situ reduction caused by metal hydride addition .Physical And Chemical Properties Analysis
Pyridine-3,5-diyldimethanol is a pale yellow semi-solid that is soluble in methanol, DMSO, and water . Its molecular weight is 139.15186 g/mol .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .
Summary of the Application
Pyridine-3,5-diyldimethanol is used as an intermediate in the synthesis of pyridine derivatives . These derivatives are important heterocyclic compounds that show a wide range of biological activities .
Methods of Application
The specific methods of application involve using magnetically recoverable nano-catalysts. These catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .
Results or Outcomes
The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . The results of these investigations are discussed in the referenced review .
Medicinal and Chemosensing Applications
Specific Scientific Field
This application is in the field of Medicinal Chemistry and Analytical Chemistry .
Summary of the Application
Pyridine derivatives, including those synthesized from Pyridine-3,5-diyldimethanol, have various medicinal applications due to their different biological activities . They also have potential in analytical chemistry as chemosensors .
Results or Outcomes
The pyridine derivatives have shown antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity . They have also been used effectively as chemosensors for the detection of various species in environmental, agricultural, and biological samples .
Synthesis of Antihistaminic Drug Impurities
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Summary of the Application
Pyridine-3,5-diyldimethanol is used as an intermediate for the synthesis of 5’-[(Desloratadine)methyl] Rupatadine (D290270), which is an impurity of the antihistaminic drug Rupatadine (R701650) .
Results or Outcomes
The outcome of this application is the production of an impurity of the antihistaminic drug Rupatadine . This impurity is important for the quality control and safety assessment of the drug .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-(hydroxymethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-3,9-10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUQKAGYJAFMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603274 | |
Record name | (Pyridine-3,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3,5-diyldimethanol | |
CAS RN |
21636-51-1 | |
Record name | (Pyridine-3,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.